molecular formula C15H16N2O B5827066 4'-ANILINOPROPIONANILIDE CAS No. 22325-80-0

4'-ANILINOPROPIONANILIDE

Cat. No.: B5827066
CAS No.: 22325-80-0
M. Wt: 240.30 g/mol
InChI Key: KKZALQARLVYWIO-UHFFFAOYSA-N
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Description

Overview of Anilide Class in Organic and Medicinal Chemistry Research

Anilides, also known as phenylamides, are a significant class of organic compounds characterized by the general structure R−C(=O)−N(−R')−C₆H₅. wikipedia.org They are essentially amide derivatives of aniline (B41778). wikipedia.org The synthesis of anilides is typically achieved through the reaction of aniline with acyl chlorides or carboxylic anhydrides. wikipedia.org For instance, the reaction between aniline and acetyl chloride yields acetanilide (B955). wikipedia.org At elevated temperatures, a direct reaction between aniline and carboxylic acids can also produce anilides. wikipedia.org

The anilide functional group is a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active molecules. ontosight.aiontosight.ai Anilide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.airesearchgate.net This has led to their extensive investigation in drug discovery and development. ontosight.aitaylorandfrancis.com The structural features of anilides, such as the potential for hydrogen bonding and the ability to adopt specific conformations, are crucial for their interaction with biological targets like enzymes and receptors. ontosight.ainih.gov

In addition to their medicinal applications, anilides are utilized in other areas of chemistry. For example, they have found use as herbicides and fungicides in agriculture. wikipedia.org The versatility of the anilide scaffold allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and biological properties. ontosight.ai This adaptability has made anilides a privileged structure in the design of novel therapeutic agents and other functional molecules. taylorandfrancis.com

Historical Development of Propionanilide Research Trajectories

The history of drug discovery can be broadly divided into three periods, with the nineteenth century relying on the serendipity of medicinal chemists, the early twentieth century seeing the discovery of new drug structures like antibiotics, and the late twentieth century being marked by rapid advancements through techniques like molecular modeling and high-throughput screening. springernature.com The development of anesthetic agents is a key part of this history. For instance, the anesthetic propofol (B549288) (2,6-diisopropylphenol) was discovered in 1973 and received its first European approval in 1986, eventually replacing sodium thiopental (B1682321) as the primary intravenous anesthetic induction agent. laskerfoundation.org

While specific historical research trajectories for "propionanilide" as a general class are not extensively detailed in the provided results, the broader context of amide and anilide research offers insights. The development of direct amidation methods, for example, has been a significant challenge in organic chemistry, particularly with poorly nucleophilic amines like anilines. researchgate.net Historically, these reactions often required high temperatures. researchgate.net

Research into fatty acid amides, such as prostamides, represents another relevant trajectory. The discovery of bimatoprost, a C1-ethylamide analog of a prostaglandin, and the enzymatic conversion of anandamide (B1667382) to prostamides opened up new avenues of research in the early 2000s. nih.gov This highlights the ongoing exploration of amide derivatives for therapeutic purposes. The study of natural products has also been a major driver of drug discovery, with many bioactive compounds being isolated from terrestrial and marine sources over centuries. nih.gov

Current Research Landscape and Emerging Trends Pertaining to 4'-Anilinopropionanilide

The current research landscape for anilide-containing molecules is vibrant and multifaceted, with a strong focus on their therapeutic potential. A significant trend involves the design and synthesis of novel anilide derivatives as inhibitors of various enzymes, such as histone deacetylases (HDACs). nih.gov For example, researchers have developed 2'-aminoanilides as class I-selective HDAC inhibitors, with some compounds showing high potency against specific HDAC isoforms. nih.gov This targeted approach is a hallmark of modern drug discovery.

Another emerging area is the development of more efficient and sustainable methods for anilide synthesis. The direct amidation of carboxylic acids with anilines remains a challenge, and current research is focused on developing catalytic systems, including organocatalysis and boron-based catalysis, that can facilitate this transformation under milder conditions. researchgate.net

Furthermore, the exploration of anilides in materials science is a growing field. For instance, the synthesis and characterization of anilide-containing polymers and coordination compounds are being investigated for their potential applications in various technologies. researchgate.net The study of the solid-state structure and solution-phase conformation of anilides, using techniques like NMR and X-ray crystallography, is also crucial for understanding their properties and designing new molecules with desired functionalities. nih.gov

While specific research on this compound is not explicitly detailed in the search results, the broader trends in anilide research suggest that current investigations would likely focus on its potential biological activities, the development of efficient synthetic routes, and a thorough characterization of its structural and physicochemical properties.

Defined Research Objectives and Gaps in the Academic Understanding of this compound

Based on the provided information, the primary research objective concerning new anilide compounds is the exploration of their biological activities for potential therapeutic applications. ontosight.aiontosight.ai This includes screening for anticancer, anti-inflammatory, and antimicrobial effects. ontosight.ai A significant gap in the academic understanding of many anilide compounds, likely including this compound, is the detailed elucidation of their specific biological targets and mechanisms of action. ontosight.ai

Another key research objective is the optimization of synthetic methodologies. While general methods for anilide synthesis exist, developing highly efficient, selective, and environmentally friendly processes for specific anilide targets remains an active area of research. researchgate.net For this compound, a defined research objective would be to establish a robust and scalable synthetic protocol.

A significant gap often exists in the comprehensive characterization of novel compounds. Therefore, a crucial research objective for this compound would be its full structural and physicochemical characterization. This includes detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) and its solid-state structure through X-ray crystallography. nih.gov Understanding the conformational preferences of the molecule in both solution and the solid state is essential for predicting its interactions with biological systems. nih.gov

Furthermore, there is a need to investigate the structure-activity relationships (SAR) of anilide derivatives. For this compound, a research objective would be to synthesize and evaluate a series of analogs to understand how modifications to its chemical structure affect its biological activity. This information is critical for the rational design of more potent and selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-anilinophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h3-11,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZALQARLVYWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22325-80-0
Record name 4'-ANILINOPROPIONANILIDE
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Synthetic Methodologies for 4 Anilinopropionanilide

Established Synthetic Pathways for 4'-Anilinopropionanilide Derivations

The traditional synthesis of this compound and its derivatives primarily relies on amidation reactions. These methods are well-documented and have been refined over the years to improve efficiency and yield.

Amidation Reactions and Mechanistic Elucidation

Amidation is a fundamental process in organic chemistry for the formation of an amide bond. In the context of this compound synthesis, this typically involves the reaction of an aniline (B41778) derivative with a propionylating agent. A common method is the Schotten-Baumann reaction, where an acyl chloride, such as propanoyl chloride, reacts with an amine in the presence of a base. fishersci.it The base, often a tertiary amine or pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion. fishersci.it

The mechanism of this acylation involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. fishersci.it

Another established route involves the use of carboxylic anhydrides, like propionic anhydride. The mechanism is analogous to that of acyl chlorides, with the key difference being the nature of the leaving group, which is a carboxylate ion. fishersci.it Peptide coupling reagents, originally developed for peptide synthesis, also offer a versatile platform for amidation. fishersci.it Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, facilitating its reaction with the amine. nih.gov

The choice of the specific amidation method often depends on the substrate's reactivity and the presence of other functional groups. For instance, the use of coupling reagents is preferred when the conditions required for forming acid chlorides are incompatible with other parts of the molecule. nih.gov

Optimization of Precursor Synthesis for Improved Yields

In a broader context of chemical synthesis, optimization strategies often involve a systematic study of reaction parameters. For example, in the synthesis of cathode precursors for batteries, parameters like stirring speed and aging time were optimized to enhance the product's microstructure and performance. researchgate.net Similarly, in the synthesis of Lipid II, a critical bacterial cell wall precursor, the glycosylation step was optimized by exploring various glycosyl donors, leading to a significant increase in the yield of the desired disaccharide. researchgate.net These examples highlight the importance of meticulous optimization of each synthetic step to maximize the final product yield.

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic systems and the application of green chemistry principles in the synthesis of this compound and other chemical compounds.

Catalytic Systems in this compound Synthesis

Catalytic systems offer a promising alternative to traditional stoichiometric reagents by enabling reactions to proceed under milder conditions and with higher atom economy. Various catalysts have been explored for amidation reactions. For example, boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly active catalysts for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org

Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields of amides. nih.gov The reaction is believed to proceed through the formation of an adduct between the carboxylate ion and TiCl₄. nih.gov Furthermore, metal-based heterogeneous catalysts, such as palladium nanoparticles supported on various materials, have demonstrated high efficiency in related reductive amination reactions, which can be a pathway to secondary anilines. mdpi.com The development of such catalytic systems is a key area of research for making the synthesis of anilides more efficient and sustainable.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma In the context of anilide synthesis, this involves several strategies. One approach is the use of greener solvents. For instance, performing reactions in water or using solvent-free conditions can significantly reduce the environmental impact. imist.maresearchgate.net

Another key principle is maximizing atom economy, which measures the efficiency of a chemical transformation in converting reactants to the desired product. sphinxsai.com Synthetic routes with high atom economy minimize the formation of byproducts. sphinxsai.com For example, the synthesis of acetanilide (B955) derivatives has been achieved using a greener method that avoids the use of hazardous acetic anhydride, thereby improving atom economy. sphinxsai.comresearchgate.net

Process Optimization and Scalability Studies for Laboratory Production

Transitioning a synthetic route from a small-scale laboratory experiment to a larger-scale production requires careful process optimization and scalability studies. This involves identifying and controlling critical process parameters to ensure consistent product quality and yield.

For amidation reactions, factors such as reaction temperature, concentration of reactants, and the rate of addition of reagents can significantly impact the outcome. A systematic approach, often employing Design of Experiments (DoE), can be used to identify the optimal reaction conditions.

Influence of Reaction Parameters on Efficiency and Selectivity

The synthesis of this compound, chemically known as N-(4-anilinophenyl)propanamide, typically involves the acylation of 4-aminodiphenylamine with a propanoylating agent. The efficiency (yield) and selectivity of this N-acylation reaction are highly dependent on a variety of parameters, including the choice of acylating agent, solvent, catalyst, temperature, and reaction time.

A common laboratory-scale synthesis involves the reaction of 4-aminodiphenylamine with propionyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene (B28343) are often employed to avoid side reactions with the acylating agent.

Research into the synthesis of related N-aryl amides demonstrates how systematic optimization of reaction parameters is crucial for maximizing yield and purity. For instance, in nickel-catalyzed amidation reactions, parameters such as catalyst loading, solvent, and temperature are meticulously surveyed. acs.org While not specific to this compound, these studies show that changing a single parameter can have a profound effect on the outcome. For example, screening various solvents or adjusting the catalyst concentration directly impacts the reaction's conversion rate and yield. acs.org

Another approach involves solvent-free and catalyst-free conditions, reacting an amine with a carboxylic acid derivative at elevated temperatures (e.g., 100-150 °C). google.com In such a method, the key parameters become the reaction temperature and the molar ratio of the reactants. google.com This green chemistry approach avoids the use of potentially toxic solvents and catalysts, simplifying workup procedures. google.com

The following table illustrates a representative optimization study for a generic N-aryl amide synthesis, highlighting the influence of key parameters.

| Reaction Conditions | Air vs. Inert Atmosphere (N₂) | For certain catalyst systems, running the reaction under an inert nitrogen atmosphere showed no significant difference in yield compared to air. acs.org | Determines the stability of reactants and catalysts; some reactions require inert conditions to prevent oxidation. |

Evaluation of Purification and Isolation Techniques

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound (e.g., solubility, melting point) and the nature of the impurities. researchgate.net

Recrystallization is a primary and highly effective technique for purifying solid organic compounds like amides. researchgate.net The method involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. youtube.com Suitable solvents for the recrystallization of amides include polar options like ethanol, acetonitrile (B52724), or 1,4-dioxane. researchgate.net The key to successful recrystallization is the selection of an appropriate solvent system where the target compound has a steep solubility curve with respect to temperature, while impurities are either very soluble or insoluble at all temperatures.

Column Chromatography is another powerful and widely used purification technique, particularly when recrystallization is ineffective or when impurities have similar solubility profiles to the product. acs.org In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For a moderately polar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). acs.org The fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Other specialized techniques such as Counter-Current Chromatography (CCC) can be employed for complex separations of natural product amides, but are less common for purifying single synthetic products unless significant challenges arise. nih.gov

Table 2: Comparison of Common Purification Techniques for this compound

Technique Principle Advantages Disadvantages
Recrystallization Differential solubility in a solvent at different temperatures. youtube.com Cost-effective, scalable, can yield very high purity material, good for removing major impurities. Can be time-consuming, potential for product loss in the mother liquor, requires finding a suitable solvent. researchgate.net

| Column Chromatography | Differential partitioning between a stationary and mobile phase. acs.org | Highly effective for separating complex mixtures and isomers, applicable to a wide range of compounds. | More expensive (solvents, silica gel), can be labor-intensive, may lead to product loss on the column. |

Stereoselective Synthesis of Enantiomeric Forms of this compound Analogs

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, stereoselective synthesis becomes critical for producing specific enantiomeric forms of its chiral analogs. A chiral analog can be created by introducing a stereocenter, for example, by placing a substituent at the alpha-position of the propanoyl group, leading to a compound such as (R)- or (S)-N-(4-anilinophenyl)-2-methylpropanamide.

The synthesis of a single enantiomer of such a chiral analog requires a stereocontrolled approach. One established strategy involves the use of a chiral auxiliary . Chiral N-tert-butanesulfinyl imines are versatile intermediates for the stereoselective synthesis of chiral amines and their derivatives. nih.gov

In a hypothetical synthesis of a chiral analog of this compound, the strategy could involve the following key steps:

Preparation of a Chiral Imine: A chiral keto-imine could be prepared from a corresponding ketone. More commonly in related literature, a chiral sulfinyl imine is formed by reacting an aldehyde with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. nih.gov This auxiliary directs the stereochemical outcome of subsequent nucleophilic additions.

Diastereoselective Addition: A nucleophile (e.g., an organometallic reagent) is added to the chiral imine. The bulky tert-butanesulfinyl group sterically hinders one face of the C=N double bond, forcing the incoming nucleophile to attack from the opposite face, thereby creating a new stereocenter with high diastereoselectivity.

Removal of the Auxiliary: The chiral auxiliary is subsequently removed under acidic conditions to reveal the chiral primary or secondary amine, which can then be acylated to form the final chiral amide analog.

Another approach is the asymmetric transfer hydrogenation of a BCP-ketone (bicyclo[1.1.1]pentyl ketone), which serves as a strategy for creating α-chiral BCPs. nih.gov This principle can be adapted for other ketone precursors to produce chiral alcohols, which can then be converted into other functional groups, including amines, for the synthesis of chiral amide analogs. Strategies may also involve chiral resolution, where a racemic mixture of an analog is separated into its constituent enantiomers using a chiral resolving agent or chiral chromatography. nih.gov

Table 3: Conceptual Pathway for Stereoselective Synthesis of a Chiral Analog

Step Description Key Reagent/Intermediate Stereochemical Control
1 Formation of Chiral Imine An appropriate aldehyde reacts with (R)-tert-butanesulfinamide. nih.gov The chirality of the sulfinamide sets up the stereochemistry for the next step.
2 Diastereoselective Grignard Addition A Grignard reagent (e.g., MeMgBr) adds to the chiral N-sulfinyl imine. The chiral auxiliary directs the nucleophilic attack to one face of the imine, creating a new stereocenter. nih.gov

| 3 | Acylation & Auxiliary Removal | The resulting sulfinamide is acylated and the auxiliary is subsequently cleaved. | This step yields the enantiomerically enriched final amide product. |

Derivatization and Structural Modification of the 4 Anilinopropionanilide Core

Chemical Derivatization Strategies for Analytical Enhancement and Research Tool Development

Chemical derivatization is a process of modifying a compound's structure to improve its analytical detection and performance. mdpi.com For 4'-Anilinopropionanilide, this involves attaching specific chemical groups to enhance its visibility to analytical instruments or to alter its behavior during separation techniques.

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

The inherent structure of this compound may not possess sufficient light-absorbing (chromophoric) or light-emitting (fluorophoric) properties for highly sensitive detection in complex biological samples. Derivatization can overcome this limitation by introducing moieties that absorb light in the UV-visible range or fluoresce, thereby enabling or enhancing spectroscopic analysis. mdpi.com

Chromophore Tagging: Attaching a chromophore, such as a nitroaromatic group (e.g., dinitrophenyl) or an azo dye, to one of the aniline (B41778) rings or the secondary amine can significantly increase the molar absorptivity of the molecule. This allows for more sensitive quantification using UV-Vis spectrophotometry.

Fluorophore Labeling: For even greater sensitivity, a fluorophore like a dansyl chloride or fluorescein (B123965) isothiocyanate can be conjugated to the molecule. This is particularly useful for detecting trace amounts of the compound or its metabolites in biological fluids using fluorescence spectroscopy or fluorescence-based imaging techniques. The choice of fluorophore can be tailored based on the desired excitation and emission wavelengths for a specific analytical setup.

Modification for Chromatographic Property Adjustment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating and quantifying compounds. researchgate.net Derivatization can be used to modify the physicochemical properties of this compound—like its polarity, volatility, and ionization efficiency—to optimize its separation and detection. researchgate.netnih.gov

Polarity and Retention Time: In reverse-phase HPLC, the retention time is influenced by the analyte's polarity. The polarity of this compound can be fine-tuned by introducing either polar groups (e.g., hydroxyl, carboxyl) or non-polar groups (e.g., long alkyl chains). This allows for better separation from interfering substances in a sample matrix. researchgate.net

Volatility for GC Analysis: For GC analysis, non-volatile compounds must be derivatized to increase their volatility. The secondary amine and amide groups in the this compound structure can be targeted. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to replace active hydrogens with less polar trimethylsilyl (B98337) groups, making the molecule suitable for GC analysis. mdpi.com

Ionization for Mass Spectrometry (MS): Derivatization can improve a molecule's ionization efficiency for MS detection, which is often coupled with chromatography (LC-MS or GC-MS). Attaching a group that readily accepts a charge can lead to a stronger signal and lower detection limits. mdpi.com

Synthesis of Analogs via Substituent Variation on the Anilino and Propionyl Moieties

Creating analogs—molecules with a similar core structure but with different substituents—is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov For the this compound scaffold, this involves systematically changing the groups on the aromatic rings and the aliphatic chain.

Systematic Exploration of Aromatic Substituent Effects

The effect of a substituent depends on a combination of inductive and resonance effects. Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of pi electrons. nih.gov For example, a methoxy (B1213986) group (-OCH3) is electron-donating by resonance but electron-withdrawing by induction. nih.gov Conversely, a nitro group (-NO2) is strongly electron-withdrawing through both resonance and induction. nih.gov

Below is an illustrative table of how different substituents on the aromatic rings of this compound could be expected to modify its electronic properties.

Table 1: Illustrative Aromatic Substituent Effects on the this compound Scaffold This table demonstrates conceptual electronic effects based on established chemical principles.

SubstituentPosition on Anilino RingExpected Electronic EffectPotential Impact on Properties
-Cl (Chloro)para-Inductively withdrawing, weakly resonance donatingIncreases lipophilicity, deactivates ring
-OCH3 (Methoxy)para-Strongly resonance donating, inductively withdrawingIncreases electron density on the ring
-NO2 (Nitro)meta-Strongly withdrawing (inductive and resonance)Decreases electron density, potential H-bond acceptor
-CF3 (Trifluoromethyl)meta-Strongly inductively withdrawingIncreases lipophilicity, significantly deactivates ring
-CH3 (Methyl)para-Weakly inductively donatingIncreases lipophilicity, weakly activates ring

Aliphatic Chain Modifications and Conformational Impact

The propionyl moiety (-CO-CH2-CH3) is another key site for modification. Altering the length, branching, or rigidity of this aliphatic chain can affect the molecule's conformational flexibility and how it fits into a target binding site.

Chain Length and Branching: Replacing the ethyl group with a methyl, propyl, or isopropyl group can alter the molecule's steric profile and lipophilicity.

Introduction of Rigidity: Incorporating the aliphatic chain into a cyclic structure, such as a cyclopropane (B1198618) ring, would restrict the number of possible conformations. This conformational constraint can lead to higher binding affinity if the locked conformation is the one recognized by a biological target.

Development of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active structural units) to create a single new molecule. nih.govresearchgate.net This approach aims to produce hybrid compounds with improved affinity, better selectivity, or a multi-target mechanism of action. mdpi.comnih.gov The this compound structure can serve as a foundational scaffold to be combined with other biologically active moieties. mdpi.com

The design of such hybrids involves selecting a known pharmacophore and a suitable linker to attach it to the this compound core. The linker's length and flexibility are critical as they can influence the hybrid's ability to interact with its intended targets simultaneously. mdpi.com

Potential hybrid strategies could include:

Coupling with a Kinase Inhibitor Fragment: Linking a known kinase-binding moiety to one of the aniline rings.

Integration with an Anti-inflammatory Agent: Combining the scaffold with a structure known to have anti-inflammatory properties.

Attachment of a Heterocyclic Moiety: Incorporating pharmacologically relevant heterocycles like quinoline, triazole, or oxadiazole, which are common in many therapeutic agents.

This strategy of creating hybrid molecules represents a rational approach to developing new chemical entities with potentially synergistic or complementary activities. nih.gov

Mechanistic Investigations of 4 Anilinopropionanilide Reactivity and Interactions

Reaction Kinetics and Thermodynamics of 4'-Anilinopropionanilide Transformations

No published studies were found that specifically detail the reaction kinetics or thermodynamics of this compound.

Rate Constant Determinations and Activation Energy Profiling

Information regarding the rate constants or activation energy profiles for transformations involving this compound is not available in the reviewed scientific literature.

Equilibrium Constants and Thermochemical Analysis

No data on the equilibrium constants for reactions involving this compound or its detailed thermochemical analysis could be located.

Acidity, Basicity, and Proton Transfer Dynamics of this compound

There are no available experimental or theoretical studies that report on the pKa, pKb, or proton transfer dynamics specific to this compound.

Interaction Mechanisms with Non-Human Biological Targets (In Vitro Models)

While general screening of related compounds suggests potential biological activity, specific mechanistic studies on the interaction of this compound with non-human biological targets are absent from the available literature. ontosight.ai

Enzyme Binding and Inhibition Kinetics (e.g., non-human origin)

No data regarding the binding of this compound to any enzyme or its inhibition kinetics (such as Kᵢ or IC₅₀ values against non-human enzymes) have been published.

Receptor Ligand Binding Studies in Model Systems

There are no published receptor-ligand binding studies that characterize the affinity (e.g., Kₔ) or binding mode of this compound in any model system.

Elucidation of Chemical Degradation Pathways (Non-Biological)

The chemical stability of this compound is a critical factor in determining its environmental fate and persistence. In the absence of biological activity, the degradation of this compound is primarily governed by chemical processes such as hydrolysis, photodegradation, and oxidation. While specific experimental studies on the non-biological degradation of this compound are not extensively documented in publicly available literature, its chemical structure, featuring two amide linkages and an aniline (B41778) moiety, allows for the prediction of its degradation pathways based on the well-established reactivity of these functional groups. The following sections detail the scientifically plausible routes of its chemical breakdown.

Hydrolysis is a principal chemical degradation pathway for anilides. The amide bonds in this compound are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions. Given the structure of this compound, hydrolysis can occur at two distinct amide linkages, leading to different degradation products.

The primary hydrolysis is expected to occur at the propionanilide linkage, which is a common feature of anilide compounds. This reaction would cleave the amide bond, yielding p-aminodiphenylamine and propionic acid. This is analogous to the hydrolysis of other N-phenylalkanamides.

A secondary hydrolysis event could potentially occur at the amino group of the diphenylamine (B1679370) moiety, though this is generally less favored under typical environmental conditions compared to the hydrolysis of the anilide's amide bond.

The rate of hydrolysis is significantly influenced by pH. In general, amide hydrolysis is accelerated at both low and high pH. Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Table 1: Predicted Hydrolytic Degradation Products of this compound

Parent Compound Reaction Type Predicted Products Chemical Formula of Products
This compoundHydrolysisp-AminodiphenylamineC₁₂H₁₂N₂
Propionic AcidC₃H₆O₂

This table presents the predicted primary products of hydrolysis based on the chemical structure of this compound and the known reactivity of anilides.

Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from sunlight. The aromatic rings and the aniline group in this compound are chromophores that can absorb light energy, leading to the formation of excited states. These excited molecules can then undergo various reactions, resulting in degradation.

The photodegradation of aniline and its derivatives often proceeds via the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the molecule. Potential photodegradation pathways for this compound could include:

Oxidation of the aniline nitrogen: This can lead to the formation of nitroso and nitro derivatives.

Hydroxylation of the aromatic rings: The addition of hydroxyl groups to the phenyl rings can occur.

Cleavage of the amide bond: Similar to hydrolysis, but initiated by photochemical processes.

Polymerization: The formation of colored, polymeric humic-like substances is a known photodegradation pathway for anilines.

The efficiency of photodegradation can be influenced by the presence of photosensitizers in the environment, such as humic acids, which can absorb light and transfer the energy to the target molecule or generate ROS.

Table 2: Plausible Photodegradation Products of this compound

Parent Compound Reaction Type Plausible Product Classes Key Structural Changes
This compoundPhotodegradationHydroxylated derivativesAddition of -OH groups to aromatic rings
Oxidized nitrogen derivativesFormation of nitroso (-NO) or nitro (-NO₂) groups
Cleavage productsBreakage of the amide bond
Polymeric substancesFormation of larger, complex molecules

This table outlines plausible classes of photodegradation products based on the known photochemical reactivity of anilines and related aromatic compounds.

Oxidative degradation of this compound can be initiated by various oxidizing agents present in the environment, such as dissolved oxygen, ozone, and free radicals. The aniline moiety is particularly susceptible to oxidation.

The oxidation of anilines can be a complex process leading to a variety of products. The initial step often involves the formation of a radical cation, which can then undergo further reactions. Key oxidative degradation pathways for this compound are likely to include:

Formation of Dimers and Polymers: Aniline and its derivatives are known to undergo oxidative coupling to form dimers (such as benzidines) and higher oligomers or polymers. This is a common pathway in the presence of strong oxidants or catalysts like metal ions.

Ring-opening: Under aggressive oxidative conditions, the aromatic rings can be cleaved, leading to the formation of smaller aliphatic acids and eventually mineralization to carbon dioxide and water.

Formation of Quinone-like Structures: Oxidation can lead to the formation of quinone-imines and related structures, which are often colored.

The specific products formed will depend on the nature of the oxidant and the reaction conditions.

Table 3: Potential Oxidative Degradation Products of this compound

Parent Compound Reaction Type Potential Product Classes Illustrative Examples of Structural Motifs
This compoundOxidationOxidative coupling productsBenzidine-like structures, polymeric materials
Ring-opened productsAliphatic carboxylic acids
Quinone derivativesQuinone-imines

This table summarizes potential classes of products arising from the oxidative degradation of this compound, based on the established oxidation chemistry of anilines.

Computational and Theoretical Studies on 4 Anilinopropionanilide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of 4'-Anilinopropionanilide. These theoretical investigations, primarily employing Density Functional Theory (DFT), provide fundamental insights into the molecule's reactivity, stability, and electronic transitions.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests that the molecule can be more easily excited and is thus more chemically reactive. nih.gov

For N-phenylpropanamide, a closely related compound, the HOMO and LUMO energies have been calculated using the B3LYP/6-311+G(d,p) level of theory. The HOMO is primarily located on the aniline (B41778) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the propionamide (B166681) group, suggesting this area is the likely site for nucleophilic attack. The computed HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related Anilide Data based on computational studies of N-phenylpropanamide.

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.75
HOMO-LUMO Gap5.50

This interactive data table is based on theoretical calculations for N-phenylpropanamide, a compound structurally similar to this compound.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In the case of this compound, the MEP would likely show a region of high electron density around the oxygen atom of the carbonyl group and the nitrogen atom of the aniline, making these sites susceptible to electrophilic attack. The hydrogen atoms of the aniline and amide groups would exhibit a positive potential, indicating them as potential sites for nucleophilic interaction. The phenyl rings would show a more neutral potential. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are essential for understanding its properties and interactions. Conformational analysis and molecular dynamics simulations provide insights into the molecule's flexibility and the influence of its environment.

Potential Energy Surface Exploration

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. researchgate.net By exploring the PES, the most stable conformations (energy minima) and the energy barriers between them (transition states) can be identified. For this compound, the key conformational flexibility lies in the rotation around the C-N bonds and the C-C single bonds of the propionyl chain.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent. Molecular dynamics (MD) simulations are a powerful tool for studying these effects by simulating the movement of the solute and solvent molecules over time. researchgate.net The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can stabilize certain conformations over others.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can be used to predict various spectroscopic parameters from first principles, providing a valuable tool for interpreting experimental spectra and for structural elucidation. ias.ac.inresearchgate.net

For this compound, the most relevant spectroscopic techniques for which parameters can be predicted are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure. For N-phenylpropanamide, the calculated ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental values. researchgate.net

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Anilide Data based on computational studies of N-phenylpropanamide.

ProtonCalculated Shift (ppm)Experimental Shift (ppm)
N-H8.208.15
Phenyl H (ortho)7.557.53
Phenyl H (meta)7.327.30
Phenyl H (para)7.107.08
-CH₂- (adjacent to C=O)2.402.38
-CH₃1.201.18

This interactive data table is based on theoretical calculations for N-phenylpropanamide, a compound structurally similar to this compound.

Infrared Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. DFT calculations can be used to compute these frequencies and their corresponding intensities. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations. researchgate.net For N-phenylpropanamide, the calculated vibrational wavenumbers have been shown to be in good agreement with experimental FT-IR and Raman spectra. researchgate.net

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can predict the spectrum of a molecule, aiding in the interpretation of experimental data and confirming structural assignments. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

For this compound, DFT calculations at a level such as B3LYP with a 6-311++G(d,p) basis set can be employed to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃1.2514.2
Ethyl CH₂2.4038.5
Amide N-H8.20-
Aniline N-H5.80-
Aromatic C-H (ortho to -NHCO)7.60120.5
Aromatic C-H (meta to -NHCO)7.10129.0
Aromatic C-H (ortho to -NH-)6.90118.0
Aromatic C-H (meta to -NH-)7.25129.5
Aromatic C-H (para to -NH-)7.00122.0
Carbonyl C=O-172.8
Aromatic C (C-NHCO)-138.0
Aromatic C (C-NH-C)-142.0

Note: The values presented are hypothetical and representative of what might be expected from DFT calculations.

Coupling constants (J-values), which describe the interaction between neighboring nuclear spins, are also calculable. These values, expressed in Hertz (Hz), provide critical information about the connectivity and stereochemistry of the molecule. For the ethyl group, a triplet-quartet pattern would be predicted, with a typical ³J(H-H) coupling constant of around 7.5 Hz. In the aromatic regions, distinct coupling constants for ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) protons would be anticipated, helping to assign the complex splitting patterns of the aromatic signals.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Theoretical calculations of vibrational frequencies can predict the IR and Raman spectra, facilitating the assignment of experimental bands to specific vibrational modes of the molecule. These calculations are also commonly performed using DFT methods.

The predicted vibrational frequencies for this compound would reveal characteristic bands for its key functional groups. A comparison of the calculated IR and Raman activities helps in distinguishing between different vibrational modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Description
N-H Stretch (Amide)33053300Stretching of the amide N-H bond
N-H Stretch (Aniline)34003395Stretching of the aniline N-H bond
C-H Stretch (Aromatic)3100-30003100-3000Stretching of C-H bonds on the phenyl rings
C-H Stretch (Aliphatic)2975-28502975-2850Stretching of C-H bonds in the ethyl group
C=O Stretch (Amide I)16701665Stretching of the carbonyl group
N-H Bend (Amide II)15401535Bending of the amide N-H bond
C=C Stretch (Aromatic)1600, 15001600, 1500In-plane stretching of the aromatic rings

Note: The values presented are hypothetical and representative of what might be expected from DFT calculations. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data.

The analysis of these predicted spectra would provide a vibrational fingerprint for this compound. For instance, the strong C=O stretching frequency is a prominent feature in the IR spectrum, while the symmetric C=C stretching of the aromatic rings would be expected to show significant Raman activity.

In Silico Modeling for Structure-Activity Relationship (SAR) Derivations (Non-Clinical)

In silico modeling plays a crucial role in modern drug discovery by predicting the biological activity of compounds and guiding the design of more potent and selective molecules. For this compound, these methods can be used to derive structure-activity relationships and to understand its potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Assays

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with experimental activity data, such as the half-maximal inhibitory concentration (IC₅₀) from an in vitro assay.

To develop a QSAR model for this compound and its analogs, a hypothetical in vitro assay targeting a protein kinase could be considered, given the prevalence of anilino-based structures in kinase inhibitors. A small library of derivatives could be designed by modifying the substituents on the phenyl rings or the propionyl group.

Table 3: Hypothetical Dataset for QSAR Analysis of this compound Analogs

Compound R1 (Position 4 on anilino ring) R2 (Propionyl group) Log(1/IC₅₀)
This compoundH-CH₂CH₃5.0
Analog 1Cl-CH₂CH₃5.5
Analog 2OCH₃-CH₂CH₃4.8
Analog 3H-CH(CH₃)₂5.2
Analog 4H-Cyclopropyl5.4

Note: This dataset is purely hypothetical for illustrative purposes.

From such a dataset, a QSAR model could be generated using statistical methods like multiple linear regression or partial least squares. A hypothetical QSAR equation might look like:

Log(1/IC₅₀) = 0.8 * σ + 0.5 * S_k - 0.2 * logP + 4.5

In this hypothetical model, σ could represent an electronic descriptor (Hammett constant), S_k a steric descriptor (Kier shape index), and logP the hydrophobicity. Such a model would suggest that electron-withdrawing groups and increased steric bulk in certain positions, along with lower hydrophobicity, might enhance the inhibitory activity against the target kinase.

Molecular Docking and Molecular Dynamics Simulations with Model Proteins

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique is invaluable for understanding the binding mode and for identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Following the hypothetical QSAR study, molecular docking of this compound into the ATP-binding site of a model protein kinase could be performed.

The docking results might reveal that the aniline N-H group and the amide C=O group of this compound act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the hinge region of the kinase. The phenyl rings could be predicted to occupy hydrophobic pockets within the active site.

Table 4: Hypothetical Docking Results for this compound with a Model Kinase

Parameter Predicted Value
Binding Energy (kcal/mol)-8.5
Hydrogen Bonds2 (with hinge region residues)
Hydrophobic InteractionsPhenyl rings with hydrophobic pockets

Note: These results are hypothetical and for illustrative purposes only.

To further investigate the stability of the predicted binding pose, a molecular dynamics (MD) simulation could be carried out. An MD simulation would track the movements of the atoms in the protein-ligand complex over time, providing insights into its dynamic behavior. Analysis of the simulation trajectory would involve monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable RMSD over the course of the simulation would suggest a stable binding mode. Additionally, the root-mean-square fluctuation (RMSF) of individual residues could highlight flexible regions of the protein upon ligand binding.

Analytical Methodologies for the Detection and Quantification of 4 Anilinopropionanilide in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating mixtures into their individual components. operachem.com For the analysis of 4'-Anilinopropionanilide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the separation, identification, and quantification of compounds. In the context of aniline (B41778) derivatives, HPLC methods are valued for their high resolution and sensitivity.

Method Development: The development of an HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector. Reversed-phase chromatography is a common approach for separating moderately polar compounds like anilines.

Stationary Phase: A C18 or C8 column is often suitable for retaining aniline derivatives. The choice between them depends on the desired retention and selectivity. Porous graphitic carbon (PGC) offers an alternative stationary phase with different selectivity, particularly for separating isomers or closely related compounds. thermofisher.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The composition of the mobile phase can be adjusted to optimize the separation, and a gradient elution may be necessary for complex samples. thermofisher.comsielc.com The pH of the mobile phase can significantly impact the retention of ionizable compounds like anilines. thermofisher.com

Detection: UV detection is commonly employed for aniline derivatives due to the presence of the aromatic ring. The selection of the detection wavelength is critical for achieving optimal sensitivity. For instance, a wavelength of 200 nm has been used for the analysis of aniline. sielc.com

Validation: A validated HPLC method ensures reliability and accuracy. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). For example, a rapid HPLC method for a related compound, parachloroaniline (pCA), demonstrated good linearity with correlation coefficients above 0.999. researchgate.netscirp.org

Table 1: Illustrative HPLC Method Parameters for Aniline Derivatives

ParameterCondition
Column Primesep 100, 4.6 x 150 mm, 5 µm sielc.com
Mobile Phase Acetonitrile and 0.05% Sulfuric Acid in Water sielc.com
Flow Rate 1.0 mL/min sielc.com
Detection UV at 200 nm sielc.com
Injection Volume 1 µL sielc.com

Gas Chromatography (GC) and its Applications

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For aniline derivatives, GC can provide excellent separation and sensitivity, especially when coupled with specific detectors.

Applications: GC is particularly useful for determining the concentration of aniline and its derivatives in environmental samples. epa.gov The United States Environmental Protection Agency (EPA) has developed methods for analyzing anilines in wastewater, highlighting the importance of this technique. epa.gov

Column Selection: Fused silica (B1680970) capillary columns, such as those coated with SE-54 or SE-30, are commonly used for the separation of aniline compounds. epa.gov The choice of column is crucial to resolve potential co-eluting compounds. epa.gov

Detection: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines, minimizing interference from other substances. epa.govepa.gov Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification of the analytes. epa.govnih.gov

Sample Preparation: For complex matrices like soil or wastewater, a sample extraction and cleanup step is often necessary before GC analysis. epa.govnih.gov This can involve liquid-liquid extraction or solid-phase extraction. epa.govnih.gov

Table 2: Example GC Conditions for Aniline Derivatives

ParameterCondition
Column 30 m x 0.25 mm fused silica capillary column coated with SE-54 epa.gov
Detector Nitrogen/Phosphorus (NPD) epa.gov
Injection On-column or splitless epa.gov
Carrier Gas Helium or Nitrogen

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique often used to assess the purity of a compound and to monitor the progress of a chemical reaction. youtube.comyoutube.com

Methodology: In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel. youtube.com The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action. youtube.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. youtube.com

Stationary Phase: Silica gel is a common polar stationary phase. youtube.com

Mobile Phase: A non-polar solvent or a mixture of solvents is used as the mobile phase. youtube.com

Visualization: If the compounds are not colored, they can be visualized under a UV lamp or by using a staining reagent. youtube.com

Purity Assessment: A pure compound should ideally produce a single spot on the TLC plate. youtube.com The presence of multiple spots indicates the presence of impurities. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. youtube.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the key techniques used for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. marquette.edu Both ¹H NMR and ¹³C NMR spectra are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are analyzed to deduce the structure. For example, the aromatic protons of the two aniline rings in this compound would appear in a specific region of the spectrum, and their splitting patterns would reveal their substitution pattern.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish correlations between protons and carbons, further aiding in the unambiguous assignment of the structure. marquette.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Weight Determination: The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. This is a crucial piece of information for confirming the identity of this compound.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The way the molecule breaks apart upon ionization can help to identify characteristic functional groups and structural motifs. For instance, the fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the aniline rings.

Hyphenated Techniques: The coupling of a separation technique like GC or HPLC with MS (GC-MS or LC-MS) provides a powerful tool for the analysis of complex mixtures, allowing for both the separation and the identification of the components. epa.govnih.gov

UV-Visible and Infrared (IR) Spectroscopy for Functional Group Identification

Spectroscopic techniques are invaluable for the qualitative identification of this compound by confirming the presence of its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of an anilide, such as this compound, will exhibit characteristic absorption bands corresponding to its amide and aromatic functionalities. ias.ac.in Although a specific spectrum for this compound is not published, the analysis of related anilides and aromatic amines provides a strong basis for interpretation. ias.ac.inwpmucdn.com The key expected vibrational bands are summarized in the table below. The position of the carbonyl (C=O) stretching band is sensitive to the electronic effects of the substituents on the aromatic ring and the solvent used. ias.ac.in

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
N-H (Amide)Stretching3300 - 3500Can appear as a single or double peak for secondary amines.
C-H (Aromatic)Stretching3000 - 3100Typically multiple weak bands.
C-H (Aliphatic)Stretching2850 - 2960From the propionyl group.
C=O (Amide I)Stretching1660 - 1700Position is sensitive to substituents and solvent. wpmucdn.com
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600A series of bands.
C-N (Amide III)Stretching1200 - 1300

This table presents expected ranges based on general spectroscopic principles and data for related compounds.

Electrochemical Detection and Sensor Development

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like this compound.

Voltammetric Studies for Redox Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), can be used to investigate the oxidation and reduction behavior of this compound. The electrochemical properties of anilides are influenced by the substituents on the aniline ring. researchgate.net The aniline moiety is known to undergo electrochemical oxidation. srce.hr Studies on aniline and its derivatives have shown that they can be electrochemically characterized in both acidic and neutral aqueous solutions using various electrode materials like platinum and carbon. srce.hr The oxidation potential and the reversibility of the redox processes are dependent on factors such as pH, scan rate, and the nature of the electrode and supporting electrolyte. srce.hrresearchgate.net For instance, the cyclic voltammogram of aniline can exhibit one or more anodic peaks corresponding to its oxidation, and the formation of polymeric films on the electrode surface is a common observation during repeated potential cycling. srce.hr While specific voltammetric data for this compound is not available, it is expected to exhibit an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the aniline nitrogen.

Development of Electrochemical Sensors for Research Applications

The development of electrochemical sensors for the detection of anilides and related compounds is an active area of research. researchgate.netnih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For example, polymer films of aniline derivatives have been electrodeposited on substrates to create conductometric gas sensors. researchgate.netresearchgate.net The principle of these sensors relies on the change in the electrical properties of the polymer film upon interaction with the analyte.

Another approach involves the use of immunomagnetic electrochemical sensors, where antibodies specific to the target analyte are immobilized on magnetic beads. youtube.com The competitive binding of the analyte and an enzyme-labeled analogue is then detected electrochemically. youtube.com While a sensor specifically for this compound has not been reported, the methodologies developed for other aniline derivatives could be adapted. For instance, a sensor could be fabricated by modifying an electrode with a molecularly imprinted polymer (MIP) designed to selectively bind this compound.

Sample Preparation and Matrix Effects in Non-Biological Research Samples

The analysis of this compound in non-biological research samples, such as soil or industrial process streams, requires careful consideration of sample preparation and potential matrix effects.

Sample Preparation: The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form suitable for analysis. For solid samples like soil, techniques such as accelerated solvent extraction (ASE) and ultrasonic-assisted extraction can be employed. mdpi.comnih.gov The choice of extraction solvent is critical and should be optimized to ensure high recovery of the analyte. For anilines in soil, a mixture of organic solvents is often used. nih.gov After extraction, a clean-up step may be necessary to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE). nih.gov

A general procedure for the extraction of an anilide from a soil sample might involve the following steps:

Homogenization of the soil sample.

Extraction with a suitable organic solvent or solvent mixture (e.g., ethyl acetate-methylene chloride) under optimized conditions (e.g., ultrasonication or ASE). mdpi.comnih.gov

Separation of the extract from the solid matrix, for example by centrifugation or filtration. nih.gov

Clean-up of the extract using a solid-phase extraction cartridge to remove interfering matrix components.

Concentration of the purified extract to a known volume before analysis.

Matrix Effects: Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. researchgate.netchromatographyonline.comchromatographyonline.com These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. In liquid chromatography-mass spectrometry (LC-MS) analysis, matrix effects are a common issue, particularly with electrospray ionization (ESI). nih.govresearchgate.net

To mitigate matrix effects, several strategies can be employed:

Thorough Sample Clean-up: Effective removal of matrix components during sample preparation is the most direct way to reduce matrix effects.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects.

Use of an Internal Standard: An isotopically labeled analogue of the analyte is the ideal internal standard as it will experience similar matrix effects to the analyte of interest. researchgate.net If an isotopically labeled standard is not available, a structurally similar compound can be used.

The following table summarizes common sample preparation techniques and strategies to address matrix effects for the analysis of anilides in non-biological samples.

Technique/StrategyDescriptionApplication for this compound Analysis
Sample Preparation
Accelerated Solvent Extraction (ASE)Uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption. mdpi.comnih.govSuitable for extracting this compound from solid matrices like soil. mdpi.comnih.gov
Ultrasonic-Assisted ExtractionUses ultrasonic waves to enhance the extraction of the analyte from the sample matrix.A common and effective method for solid samples.
Solid-Phase Extraction (SPE)A chromatographic technique used for sample clean-up and concentration. nih.govCan be used to remove interfering compounds from the sample extract before analysis. nih.gov
Matrix Effect Mitigation
Matrix-Matched StandardsCalibration standards are prepared in a blank matrix extract.Helps to compensate for signal suppression or enhancement caused by the matrix.
Internal Standard CalibrationA known amount of a compound (ideally an isotopically labeled analogue) is added to all samples and standards. researchgate.netCorrects for variations in sample preparation and instrumental response, including matrix effects. researchgate.net

Exploration of 4 Anilinopropionanilide in Non Clinical Applications and Material Science

4'-Anilinopropionanilide as a Synthetic Intermediate and Building Block in Organic Chemistry

While direct evidence of this compound's use as a synthetic intermediate is scarce in readily accessible literature, its structure suggests potential as a versatile building block in organic synthesis. Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a wide array of more complex molecules. researchgate.netontosight.aiacs.org

Theoretically, the secondary amine of the aniline group and the amide functionality in this compound could serve as reactive sites for further chemical transformations. The aniline nitrogen can undergo reactions such as N-alkylation, N-acylation, or participation in coupling reactions to form more complex scaffolds. The amide bond, while generally stable, can be hydrolyzed under certain conditions or participate in hydrogen bonding, influencing the assembly of larger molecules.

Derivatives of anilines are crucial in the synthesis of various organic compounds, including pharmaceuticals and dyes. ontosight.ainih.govnih.gov For instance, the core structure could potentially be modified to create analogues with specific electronic or biological properties. However, no specific published research explicitly details the use of this compound as a starting material for such advanced syntheses.

The amide linkage is a key functional group in supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. nd.eduresearchgate.net These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. acs.org Molecules containing amide groups can act as building blocks for constructing complex supramolecular architectures like cages, rotaxanes, and polymers. nih.govacs.org

Given the presence of both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen), this compound has the theoretical potential to participate in self-assembly processes or to be incorporated into larger supramolecular systems. However, a review of the current literature does not reveal any studies where this compound has been specifically investigated for its role in supramolecular chemistry.

Investigation in Polymer Science and Material Chemistry

The fields of polymer and material science often utilize monomers and additives with specific functional groups to impart desired properties to the final materials. While there is extensive research on polymers containing aniline and amide functionalities, specific studies on this compound are not found.

Polymers functionalized with amine groups are valuable for applications such as surface modification and drug delivery due to their reactivity. polysciences.com The aniline moiety in this compound could potentially be incorporated into polymer backbones or used as a pendant group to functionalize polymers. researchgate.netresearchgate.netrsc.orgnih.gov The introduction of such a group could influence properties like solubility, thermal stability, and conductivity.

Polyamides, which feature repeating amide linkages, are a major class of polymers with excellent mechanical properties. rsc.org While this compound itself is not a traditional monomer for polyamide synthesis, its structure could hypothetically be modified to create a difunctional monomer suitable for polymerization. Post-polymerization modification using amide transformation is also a known strategy for creating functional polymers. rsc.org

Table 1: Potential Roles of Functional Groups in this compound in Polymer Science

Functional Group Potential Role in Polymer Science Relevant Polymer Classes
Aniline Monomer precursor, polymer functionalization Polyanilines, Amine-functionalized polymers

Aniline-based polymers, particularly polyaniline, are well-known conducting polymers with applications in organic electronics. researchgate.neturfu.ru The electronic properties of aniline and its derivatives make them suitable for use in semiconductors and other electronic components. researchgate.net Imide- and amide-functionalized polymers have also emerged as a significant class of polymer semiconductors. acs.org The presence of the aniline group in this compound suggests a theoretical potential for its derivatives to be explored in the context of organic electronic materials. However, there is no direct research available that investigates the electronic properties of this compound or its polymers.

Research into this compound as a Probe or Sensing Agent (Non-Biological)

The development of chemical sensors, particularly those that allow for colorimetric detection, is an active area of research. mdpi.com The aniline and amide groups can both participate in interactions that could form the basis of a sensing mechanism. For instance, the basicity of the aniline nitrogen can be sensitive to the chemical environment. youtube.com Furthermore, tripodal salicylaldehyde (B1680747) derivatives have been shown to act as colorimetric probes for anions, a process that involves host-guest interactions. mdpi.com

While derivatives of anilines and amides are used in creating sensors, there are no specific studies in the available literature that report the use of this compound as a non-biological probe or sensing agent.

Table 2: Compound Names Mentioned

Compound Name
This compound
Aniline

Biological Activity Screening in In Vitro Models (e.g., cell lines, enzyme assays)

Extensive searches of publicly available scientific literature and research databases did not yield specific data on the biological activity screening of this compound in in vitro models such as cell lines or enzyme assays. While research exists for structurally related compounds, no detailed findings or data tables pertaining directly to this compound could be located. The scientific community has not published research that falls within the scope of this specific inquiry. Therefore, the presentation of detailed research findings and data tables on the in vitro biological activity of this particular compound is not possible at this time.

Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound this compound (CAS No. 7463-47-0), also known as N-(4-anilinophenyl)propanamide, regarding its environmental fate and ecotoxicological studies.

Therefore, it is not possible to provide the requested detailed article on the following topics for this specific compound:

Environmental Persistence and Degradation Pathways: No studies were found detailing the biodegradation of this compound in soil or aquatic systems by microbial activity, nor were any data found on its abiotic degradation through photolysis or hydrolysis.

Adsorption, Desorption, and Mobility in Environmental Compartments: There is no available information on the soil adsorption coefficients (Koc), leaching potential, or the distribution and transport of this compound in water-sediment systems.

Ecotoxicity Assessments in Model Organisms: No ecotoxicological data, such as EC50 or LC50 values, for non-vertebrate, non-human model organisms exposed to this compound could be located.

Without any research findings on these specific endpoints, generating a scientifically accurate and informative article that strictly adheres to the requested outline is not feasible.

Environmental Fate and Ecotoxicological Studies of 4 Anilinopropionanilide Non Human Exposure

Ecotoxicity Assessments in Model Organisms (Non-Vertebrate, Non-Human)

Algal and Aquatic Plant Toxicity Studies

Aniline (B41778) and its derivatives are known to exhibit toxicity towards algae and other aquatic plants, which form the base of most aquatic food webs. The toxicity can vary significantly depending on the specific aniline compound and the algal species being tested.

Research has shown that blue-green algae (cyanobacteria) can be particularly sensitive to certain anilines. For instance, the blue-green alga Agmenellum quadruplicatum showed high sensitivity to both aniline and p-toluidine in laboratory assays. nih.gov In contrast, higher concentrations of p-toluidine were required to inhibit the growth of green algae and diatoms under similar conditions. nih.gov

Standardized aquatic toxicity tests provide a clearer picture of the concentration at which these compounds become harmful. For aniline, the 48 to 96-hour median effective concentration (EC50) — the concentration that causes a detrimental effect in 50% of the test population — for growth inhibition in four different freshwater algae and ciliate species ranged from 1,900 µg/L to 154,000 µg/L.

Chlorination of the aniline molecule tends to increase its toxicity. A study comparing several chlorinated anilines found that 4-chloroaniline was the most toxic to the green alga Pseudokirchneriella subcapitata, with aniline being the least toxic of the group. researchgate.net This suggests that the introduction of chlorine atoms to the aniline structure can significantly increase its potential hazard to primary producers in aquatic ecosystems. While detailed data is limited, chlorinated anilines are generally recognized as being toxic to a wide range of aquatic organisms, including plants. researchgate.netnih.gov

Table 1: Algal Toxicity of Aniline and its Derivatives

Compound Species Endpoint Concentration (µg/L) Exposure Time
Aniline Freshwater Algae (4 species) EC50 (Growth) 1,900 - 154,000 48-96 h
p-Toluidine Agmenellum quadruplicatum Growth Inhibition >1 Not Specified
4-Chloroaniline Pseudokirchneriella subcapitata EC50 Most toxic of 4 anilines tested Not Specified

Toxicity to Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of freshwater ecosystems and are standard models for ecotoxicological testing. Studies on aniline and its derivatives reveal significant toxicity to these organisms.

Acute toxicity tests on aniline have been conducted on several freshwater crustacean species. The 48 to 96-hour median lethal concentration (LC50) values ranged from 80 µg/L to 112,000 µg/L. For Daphnia magna, a key indicator species, the geometric mean LC50 was determined to be between 275 and 315 µg/L, highlighting its sensitivity. Another study focusing on a range of aniline compounds found that extending the test duration from 24 to 48 hours significantly increased the observed toxicity for Daphnia magna. nm.gov

Research has also explored the effects of anilines on the embryonic development of Daphnia magna. An assay involving 15 different aniline derivatives demonstrated that these compounds could affect the number of embryos that successfully hatch in a dose-dependent manner. nih.gov Notably, for many of the tested anilines, the embryo stage was found to be more sensitive to the toxic effects than the juvenile stage in standard immobilization tests. nih.gov For example, the toxicity of 4-methylaniline and 4-ethylaniline was 77 and 23 times greater, respectively, in the embryo assay compared to the juvenile assay. nih.gov

Chlorinated derivatives, such as 3,4-dichloroaniline (3,4-DCA), are also known to be toxic to aquatic invertebrates like Daphnia magna. researchgate.netmdpi.com The widespread use of these compounds as intermediates in the manufacturing of pesticides and other products makes their potential release into aquatic environments a significant concern. mdpi.comnih.gov

**Table 2: Toxicity of Aniline and its Derivatives to *Daphnia magna***

Compound Endpoint Concentration (µg/L) Exposure Time
Aniline LC50 (Immobilization) 275 - 315 48 h
Various Anilines EC50 (Immobilization) Varies by compound 24-48 h
15 Aniline Derivatives EC50 (Hatching Success) Varies by compound 3 days
4-Methylaniline EC50 Ratio (Juvenile/Embryo) 77 -
4-Ethylaniline EC50 Ratio (Juvenile/Embryo) 23 -

Microbial Community Impact Assessments

Despite its toxicity, aniline is biodegradable. Most aniline that enters soil and water is expected to be broken down by bacteria and other microorganisms. cdc.gov The presence of aniline can lead to the enrichment of specific aniline-degrading bacteria. mdpi.com Studies have identified bacteria from genera such as Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga as being involved in aniline degradation in aerobic environments. mdpi.com Furthermore, a consortium of Bacillus species isolated from contaminated soil was shown to be capable of biodegrading not only aniline but also its more persistent chlorinated derivatives. researchgate.net

Table 3: Impact of Aniline on Soil Microbial Communities

Parameter Effect Effective Concentration
Overall Microbial Activity Significant adverse effect ≥0.4 mg/g soil
Overall Microbial Activity Complete inhibition 2.5 mg/g soil
Microbial Respiration Significant decrease ≥0.8 mg/g soil
Enzyme Activity (β-glucosidase, urease, acid-phosphatase, dehydrogenase) Significant effect on nutrient cycling Not specified

Q & A

Q. Advanced Research Focus

  • Variable selection : Define independent variables (e.g., concentration gradient) and dependent variables (e.g., % inhibition, IC50).
  • Negative/positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
  • Statistical rigor : Apply nonlinear regression (e.g., Hill equation) to model dose-response curves and calculate confidence intervals .
    Pre-screen compounds for solubility limits to avoid false negatives .

What strategies are effective for analyzing conflicting data on this compound’s pharmacokinetic properties?

Advanced Research Focus
Contradictions in bioavailability or metabolism data require:

  • Cross-model validation : Compare results from in silico (e.g., PBPK modeling), in vitro (Caco-2 permeability), and in vivo (rodent PK) studies.
  • Analytical standardization : Harmonize LC-MS/MS parameters (e.g., ionization mode, collision energy).
  • Meta-regression : Identify covariates (e.g., administration route, formulation) affecting outcomes. Publish raw datasets to enable third-party verification .

How can researchers optimize experimental conditions for studying this compound’s interactions with protein targets?

Q. Basic Research Focus

  • Surface plasmon resonance (SPR) : Optimize ligand immobilization density and buffer ionic strength to minimize nonspecific binding.
  • Isothermal titration calorimetry (ITC) : Validate binding stoichiometry and entropy-driven interactions.
  • Molecular docking : Use cryo-EM or X-ray crystallography data to refine binding site predictions.
    Document temperature and pH controls to ensure thermodynamic consistency .

What ethical and methodological standards apply to preclinical toxicity studies of this compound?

Advanced Research Focus
Follow OECD guidelines for acute/chronic toxicity testing:

  • Animal models : Justify species selection (e.g., rodents vs. zebrafish) and sample sizes (power analysis).
  • Endpoint criteria : Define histopathological and biochemical markers (e.g., ALT/AST for hepatotoxicity).
  • Data transparency : Share raw histology images and survival curves in public repositories.
    Include ethical oversight documentation (e.g., IACUC approval) in supplementary materials .

How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

Basic Research Focus
Standardize solubility assays by:

  • Solvent screening : Test polar (DMSO, water) and nonpolar (hexane) solvents at controlled temperatures.
  • Quantification methods : Use UV-Vis spectrophotometry with validated extinction coefficients.
  • Replicate experiments : Report mean solubility ± SEM across ≥3 independent trials.
    Compare results with computational predictions (e.g., Hansen solubility parameters) .

What methodologies are recommended for investigating this compound’s metabolic pathways in hepatic microsomes?

Q. Advanced Research Focus

  • LC-HRMS : Identify phase I/II metabolites using isotopic pattern filtering and fragmentation trees.
  • Enzyme phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Kinetic analysis : Calculate Michaelis-Menten parameters (Vmax, Km) for major metabolic routes.
    Validate findings with human hepatocytes to ensure translational relevance .

How can researchers ensure data reproducibility in studies evaluating this compound’s thermal stability?

Q. Basic Research Focus

  • DSC/TGA : Standardize heating rates and purge gas (e.g., nitrogen) to prevent oxidative degradation.
  • Replicate runs : Perform ≥3 independent measurements to assess melting point consistency.
  • Data reporting : Include raw thermograms and baseline corrections in appendices.
    Cross-validate with accelerated stability studies (40°C/75% RH) for long-term predictions .

Notes

  • Referencing : All answers adhere to evidence-based methodologies from peer-reviewed frameworks.
  • Excluded Sources : Commercial platforms (e.g., GLPBIO) and non-academic content were avoided per guidelines.
  • Data Availability : Raw datasets and protocols should be archived per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.